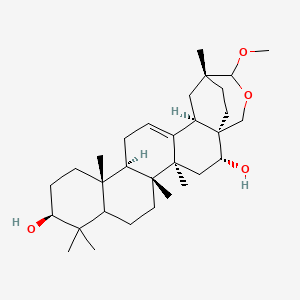
Olean-12-ene-3,16-diol, 28,29-epoxy-29-methoxy-, (3beta,16alpha,20beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olean-12-ene-3,16-diol, 28,29-epoxy-29-methoxy-, (3beta,16alpha,20beta)- is a complex organic compound with a unique structure It is a derivative of oleanane, a pentacyclic triterpenoid, which is a class of chemical compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-ene-3,16-diol, 28,29-epoxy-29-methoxy-, (3beta,16alpha,20beta)- typically involves multiple steps, starting from simpler oleanane derivatives. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the oleanane skeleton.
Epoxidation: Formation of the epoxy group through the reaction of an alkene with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Olean-12-ene-3,16-diol, 28,29-epoxy-29-methoxy-, (3beta,16alpha,20beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction of the epoxy group can produce diols.
Applications De Recherche Scientifique
Olean-12-ene-3,16-diol, 28,29-epoxy-29-methoxy-, (3beta,16alpha,20beta)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Olean-12-ene-3,16-diol, 28,29-epoxy-29-methoxy-, (3beta,16alpha,20beta)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and epoxy groups can form hydrogen bonds and covalent interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythrodiol: Olean-12-ene-3β,28-diol, a similar triterpenoid with hydroxyl groups at different positions.
Maniladiol: Another oleanane derivative with hydroxyl groups at the 3 and 16 positions.
Uniqueness
Olean-12-ene-3,16-diol, 28,29-epoxy-29-methoxy-, (3beta,16alpha,20beta)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the epoxy and methoxy groups differentiates it from other similar compounds, potentially leading to unique applications and effects.
Propriétés
Numéro CAS |
73990-16-6 |
|---|---|
Formule moléculaire |
C31H50O4 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(1S,2R,4S,5R,10S,13R,14R,18R,20R)-21-methoxy-4,5,9,9,13,20-hexamethyl-22-oxahexacyclo[18.3.2.01,18.04,17.05,14.08,13]pentacos-16-ene-2,10-diol |
InChI |
InChI=1S/C31H50O4/c1-26(2)21-10-13-29(5)22(28(21,4)12-11-23(26)32)9-8-19-20-16-27(3)14-15-31(20,18-35-25(27)34-7)24(33)17-30(19,29)6/h8,20-25,32-33H,9-18H2,1-7H3/t20-,21?,22-,23+,24-,25?,27-,28+,29-,30-,31-/m1/s1 |
Clé InChI |
IYCGYNCOJVAGQX-LKMCRQILSA-N |
SMILES isomérique |
C[C@]12CC[C@@]3(COC1OC)[C@H](C2)C4=CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C56C4CC(CC5)(C(OC6)OC)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


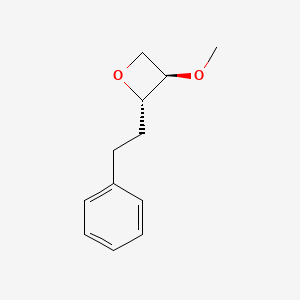
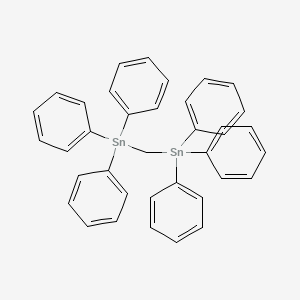
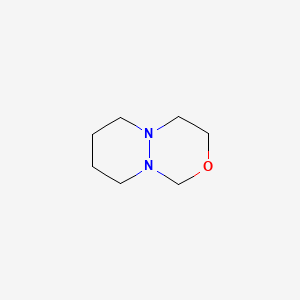
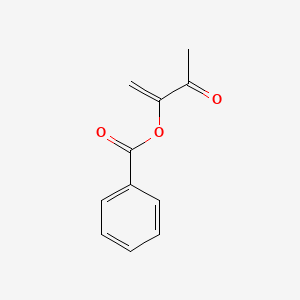
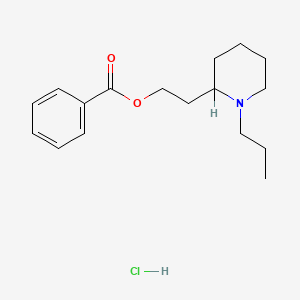
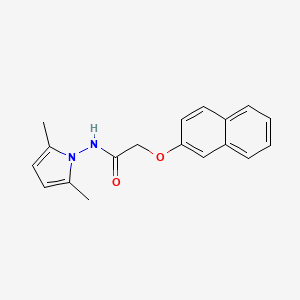
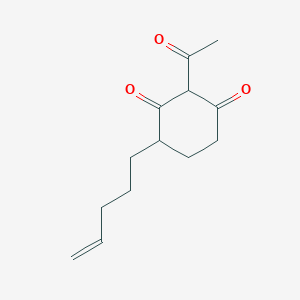
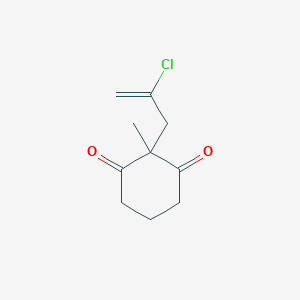
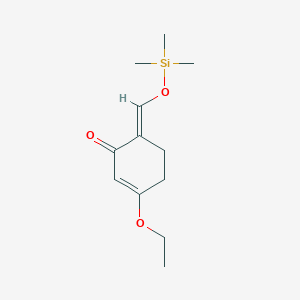
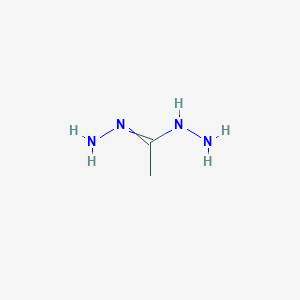

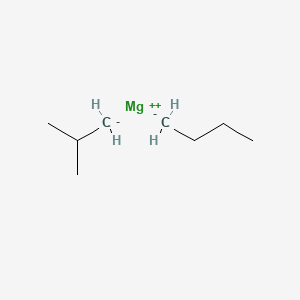
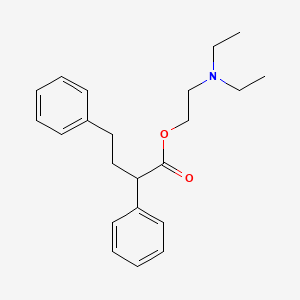
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
